2-[4-(Trifluoromethoxy)phenyl]ethanethioamide
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Overview
Description
- It features a trifluoromethoxy group (-OCF3) attached to a phenyl ring, along with an ethanethioamide functional group.
- The compound’s structure is shown below:
C6H5CF3OS
2-[4-(Trifluoromethoxy)phenyl]ethanethioamide: , is a chemical compound with the empirical formula .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of 2-[4-(Trifluoromethoxy)phenyl]ethanethioamide are not readily available in the literature. it can be synthesized through various methods, including thioamide formation and fluorination reactions.
- Industrial production methods may involve large-scale synthesis using specialized equipment and optimized conditions.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various chemical reactions due to its functional groups.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: Possible applications in drug discovery.
Industry: May serve as an intermediate in the production of other compounds.
Mechanism of Action
- The exact mechanism of action for 2-[4-(Trifluoromethoxy)phenyl]ethanethioamide remains unclear. Further research is needed to identify its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C9H8F3NOS |
---|---|
Molecular Weight |
235.23 g/mol |
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]ethanethioamide |
InChI |
InChI=1S/C9H8F3NOS/c10-9(11,12)14-7-3-1-6(2-4-7)5-8(13)15/h1-4H,5H2,(H2,13,15) |
InChI Key |
AZLIPSXWGYSBAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=S)N)OC(F)(F)F |
Origin of Product |
United States |
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